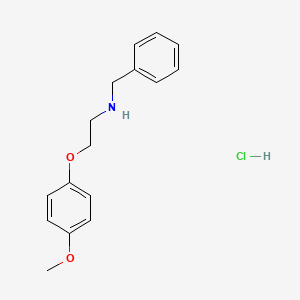

n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride

Description

n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride is a secondary amine salt characterized by a benzyl group attached to an ethanamine backbone, which is further substituted with a 4-methoxyphenoxy moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or synthetic applications.

The compound’s structure (Figure 1) includes:

- 4-Methoxyphenoxy group: Introduces electron-donating properties, influencing electronic distribution and reactivity.

- Ethanamine backbone: Provides a flexible spacer between functional groups.

Properties

IUPAC Name |

N-benzyl-2-(4-methoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-15-7-9-16(10-8-15)19-12-11-17-13-14-5-3-2-4-6-14;/h2-10,17H,11-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTQFWAJRZBQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCNCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-45-4 | |

| Record name | Benzenemethanamine, N-[2-(4-methoxyphenoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride typically involves the reaction of benzyl chloride with 2-(4-methoxyphenoxy)ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted ethanamine derivatives .

Scientific Research Applications

Pharmacological Applications

Cardiovascular Research

- n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride exhibits properties akin to non-selective beta-blockers, making it valuable for studying cardiovascular diseases. Its ability to bind to beta-adrenergic receptors allows researchers to investigate its effects on heart rate, contractility, and blood pressure regulation .

- The compound's vasodilatory effects are also significant; it has been shown to block alpha-1 adrenergic receptors, which contributes to its blood pressure-lowering capabilities. This dual action makes it a candidate for research into treatments for hypertension and heart failure .

Diabetes Research

- Emerging studies suggest that this compound may have protective effects against diabetic complications, including nephropathy and retinopathy. Its antioxidant and anti-inflammatory properties are being explored for their potential to mitigate damage caused by high glucose levels .

Antitumor Activity

- Preliminary research indicates that this compound may possess anti-tumor properties. Ongoing studies are examining its role in cancer prevention and treatment, either as a standalone agent or in combination with other therapies .

Analytical Chemistry Applications

Chromatographic Techniques

- The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase method has been developed that utilizes a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications). This method is scalable and suitable for isolating impurities during preparative separation .

Mass Spectrometry

- For pharmacokinetic studies, the compound's compatibility with mass spectrometry enhances its utility in understanding the pharmacodynamics of beta-blockers and related compounds .

Case Study 1: Cardiovascular Effects

A study focusing on the cardiovascular effects of this compound demonstrated significant reductions in heart rate and blood pressure in animal models. This study highlighted its potential as a therapeutic agent for managing hypertension.

Case Study 2: Antioxidant Properties in Diabetic Models

Research investigating the antioxidant effects of the compound on diabetic rats showed a marked improvement in renal function markers, suggesting its application in preventing diabetic nephropathy.

Case Study 3: Antitumor Research

In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, prompting further exploration into its mechanisms of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biological research .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Key Observations :

- Substituent Position : The para-methoxy group in the target compound (vs. ortho in ) may improve steric accessibility for interactions, such as receptor binding or catalytic processes.

- Benzyl vs.

- Phenoxy-Methoxy vs. Benzyloxy: The phenoxy-methoxy combination introduces planar aromaticity and electron-donating effects, whereas benzyloxy lacks the methoxy’s electronic modulation .

Pharmacological and Analytical Relevance

- Impurity Profiles : Compounds like diphenhydramine hydrochloride impurities (e.g., para-methylbenzyl isomer) demonstrate the importance of positional isomer analysis in drug development . This underscores the need for precise HPLC methods, as seen in .

Biological Activity

n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride is a compound of increasing interest in the field of pharmacology due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

- Molecular Formula : C₁₆H₁₉NO₂·HCl

- Molecular Weight : 293.79 g/mol

- CAS Number : 55247-60-4

The compound is characterized by its dual functionality as both an ether and an amine, which may contribute to its diverse biological activities.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

-

Antimycobacterial Activity :

- The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, with studies showing it has potential as a new therapeutic agent in tuberculosis treatment. The minimal inhibitory concentrations (MICs) were found to be comparable to first-line drugs like isoniazid, indicating significant antimycobacterial properties .

-

Neuroprotective Effects :

- Preliminary studies suggest that the compound may possess neuroprotective qualities, potentially making it a candidate for treating neurodegenerative diseases. Its structural analogs have shown promise in modulating neurotransmitter systems, which could be relevant for conditions such as depression and anxiety.

- Antioxidant Properties :

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, optimizing conditions for yield and purity. The structural uniqueness of this compound allows for modifications that can enhance its pharmacological properties.

Synthesis Overview:

- Starting Materials : Benzyl alcohol, 4-methoxyphenol, and appropriate reagents for ether formation.

- Reactions : A combination of nucleophilic substitutions and reductive amination processes are employed.

- Purification : The final product is usually purified through crystallization or chromatography techniques.

Comparative Analysis with Similar Compounds

A comparative table highlights structural similarities and differences with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzyl-2-(2-methoxyphenoxy)ethanamine | Similar ether linkage but different methoxy position | May exhibit different biological activity due to structural variation |

| 4-Methoxy-N-benzylethanamine | Lacks the phenoxy group | Focuses on amine functionality, potentially limiting interactions |

| 2-(4-Methoxyphenoxy)ethylamine | No benzyl group | Less lipophilic than N-benzyl derivatives |

The distinct combination of functional groups in this compound contributes to its unique biological activity profile, differentiating it from simpler analogs .

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics of this compound:

- Study on Antimycobacterial Activity : A series of compounds were synthesized and tested against M. tuberculosis, revealing that modifications to the benzyl group significantly influenced antimicrobial potency .

- Neuroprotective Evaluation : In vitro assays demonstrated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting pathways for further research into neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution or reductive amination, with key steps involving benzyl halide intermediates and methoxyphenoxyethylamine precursors. Reaction conditions such as inert atmospheres (to prevent oxidation), solvent choice (e.g., ethanol or DMF), and temperature control (40–80°C) are critical for optimizing yields (>70%) and purity (>95%). Post-synthesis purification via recrystallization or chromatography is recommended .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and aromaticity. High-Performance Liquid Chromatography (HPLC) ensures purity (>99%), while X-ray crystallography provides bond-length validation. Mass spectrometry (MS) verifies molecular weight (e.g., C₁₆H₁₉ClNO₃: 308.78 g/mol) .

Q. What are the solubility characteristics of this hydrochloride salt, and how do they impact experimental design?

The hydrochloride form enhances water solubility (~50 mg/mL at 25°C), making it suitable for aqueous buffers in biological assays. In non-polar solvents (e.g., DCM), solubility drops to <5 mg/mL, necessitating solvent optimization for reactions .

Q. What comparative structural analogs exist, and how do their biological activities differ?

Analogs like N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine (chlorine substitution) show altered receptor affinity due to electronegativity differences. N,N-Dimethyl derivatives exhibit prolonged half-lives due to reduced metabolic clearance, highlighting substituent-dependent pharmacokinetics .

Advanced Research Questions

Q. How does the methoxy group's electronic effects influence the compound's reactivity in electrophilic substitution reactions?

The para-methoxy group donates electrons via resonance, activating the phenyl ring toward electrophilic attack (e.g., nitration or halogenation). This stabilizes transition states, directing substitution to the ortho/para positions. Kinetic studies using UV-Vis spectroscopy confirm enhanced reaction rates compared to non-substituted analogs .

Q. What strategies are recommended for resolving contradictory data in receptor binding assays involving this compound?

Contradictions in binding affinity (e.g., serotonin vs. dopamine receptors) can arise from assay conditions (pH, ionic strength) or enantiomeric impurities. Use chiral HPLC to isolate enantiomers and validate results via competitive binding assays with radiolabeled ligands (e.g., ³H-LSD for 5-HT₂A) .

Q. How can researchers address challenges in chiral resolution of this compound's enantiomers for pharmacological studies?

Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) achieves >90% enantiomeric excess (ee). For resolution, employ chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) or enzymatic kinetic resolution with lipases .

Q. What metabolic pathways are hypothesized for this compound based on its structural motifs?

Predominant pathways include hepatic O-demethylation (via CYP2D6) to form catechol intermediates and glucuronidation of the primary amine. In vitro microsomal assays with NADPH cofactors and LC-MS/MS metabolite tracking are recommended for validation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across serotonin receptor subtypes?

Variability may stem from differences in cell lines (CHO vs. HEK293), receptor density, or assay protocols (equilibrium time, temperature). Standardize assays using WHO reference standards and perform meta-analysis with fixed-effect models to quantify heterogeneity .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading) .

- Receptor Profiling : Combine patch-clamp electrophysiology with computational docking (AutoDock Vina) to map binding poses .

- Metabolic Stability : Employ hepatocyte incubation followed by high-resolution MS for metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.